molecular formula C20H20N2OS B2740367 N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide CAS No. 477569-71-4

N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B2740367
CAS No.: 477569-71-4
M. Wt: 336.45
InChI Key: RWYOMGBPJQOPRV-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzothiazol-2-yl)phenyl]cyclohexanecarboxamide is a chemical compound built on a benzothiazole scaffold, a structure recognized for its significant relevance in medicinal chemistry and drug discovery research . Compounds featuring the N-benzothiazol-2-yl-amide motif have been identified as promising scaffolds in the development of novel pharmacological tools, particularly due to their potential interactions with various biological targets . The benzothiazole core is a privileged structure in experimental therapeutics, with derivatives demonstrating a wide spectrum of biological activities in scientific investigations, including anticancer, anti-inflammatory, and analgesic properties in preclinical research models . The specific substitution pattern of this compound, incorporating a cyclohexanecarboxamide group, is a feature present in other benzothiazole derivatives that have been selected as promising hits in anticancer drug screening efforts . This structural motif is of high interest to researchers exploring new chemical space for modulating protein function and cellular pathways. This product is intended for research purposes as a chemical reference standard or as a building block for further synthetic elaboration. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c23-19(14-8-2-1-3-9-14)21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)24-20/h4-7,10-14H,1-3,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYOMGBPJQOPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide typically involves the following steps:

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include dimethylformamide as a solvent and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticonvulsant Activity

One of the significant applications of benzothiazole derivatives, including N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide, is their potential as anticonvulsant agents. Studies have shown that compounds with a benzothiazole moiety exhibit promising anticonvulsant properties. For instance, a series of compounds were synthesized and evaluated for their efficacy in models such as maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ), revealing several candidates with activity comparable to established drugs like phenytoin and carbamazepine .

Anticancer Properties

Benzothiazole derivatives have also been explored for their anticancer potential. Research indicates that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain analogs have demonstrated selective cytotoxicity against leukemia and breast cancer cell lines, making them candidates for further development in cancer therapeutics .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole-based compounds are noteworthy. They have been reported to inhibit inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes and various cytokines. This suggests their potential utility in treating inflammatory diseases and conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Various modifications to the benzothiazole core and the cyclohexanecarboxamide side chain have been investigated to enhance potency and selectivity against specific biological targets.

ModificationEffect on ActivityReference
Substitution on the benzothiazole ringIncreased anticonvulsant activity
Alteration of the cyclohexane structureImproved selectivity for cancer cells
Variation in functional groupsEnhanced anti-inflammatory effects

Anticonvulsant Screening

In a study where various benzothiazole derivatives were synthesized, compounds containing the N-[2-(1,3-benzothiazol-2-yl)phenyl] structure were subjected to rigorous anticonvulsant screening using established animal models. The results indicated that specific structural modifications significantly enhanced their protective index against seizures .

Cancer Cell Line Testing

A series of this compound analogs were tested against multiple cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity and warranting further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as dihydrofolate reductase, which is essential for DNA synthesis in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication . The compound may also interact with other molecular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Heterocyclic Cores

Benzothiazole vs. Benzoxazole Derivatives

The substitution of sulfur (benzothiazole) with oxygen (benzoxazole) in the heterocyclic ring significantly alters electronic and steric properties. For example:

  • N-[4-(1,3-Benzoxazol-2-yl)phenyl]cyclohexanecarboxamide (CAS 333343-18-3) has a molecular weight of 320.39 g/mol, whereas replacing oxygen with sulfur in the target compound would increase the molecular weight by ~16 g/mol (estimated ~336 g/mol).
Benzimidazole Derivatives

Compounds like N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide (CAS 876724-02-6) feature a benzimidazole core instead of benzothiazole. Benzimidazoles are bulkier and more basic due to the additional nitrogen atom, which may influence solubility and biological target interactions. This compound has a higher molecular weight (391.51 g/mol) and predicted density (1.19 g/cm³), reflecting the impact of substituents on physical properties .

Amide Group Variations

Cyclohexanecarboxamide vs. Benzamide Derivatives

In , cyclohexanecarboxamide derivatives (e.g., compound 6p) exhibit higher melting points (204–206°C) compared to benzamide analogs (6m: 167–169°C; 6n: 169–171°C). The cyclohexane group likely enhances crystallinity through steric rigidity. Additionally, the ¹³C NMR signal for the carbonyl group in cyclohexanecarboxamide (174.5 ppm) is upfield-shifted relative to benzamides (166.0 ppm), suggesting differences in electron density or hydrogen bonding .

Thiazolidinone-Containing Analogs

Compounds such as 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)thiazolidin-3-yl]nicotinamides () incorporate thiazolidinone rings, which introduce additional hydrogen-bonding sites. These derivatives demonstrate antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), highlighting the role of substituents in bioactivity .

Data Tables

Table 1: Physical and Spectral Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Melting Point (°C) ¹³C NMR (C=O, ppm) Key Structural Feature
(E)-N-(2-(3,4-Dimethoxystyryl)phenyl)cyclohexanecarboxamide (6p) - 204–206 174.5 Cyclohexanecarboxamide
(E)-N-(2-(4-Methoxystyryl)phenyl)benzamide (6o) - - 132.0 Benzamide
N-[4-(1,3-Benzoxazol-2-yl)phenyl]cyclohexanecarboxamide 320.39 - - Benzoxazole core
N-{2-[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide 391.51 - - Benzimidazole core

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound is characterized by its unique structure, which includes a benzothiazole moiety and a cyclohexanecarboxamide group. Its molecular formula is C14H15N1O2SC_{14}H_{15}N_{1}O_{2}S, with a molar mass of 261.34 g/mol. The presence of the benzothiazole ring is significant, as it is known for various biological activities.

Anticonvulsant Activity

Research has demonstrated that derivatives of benzothiazole compounds exhibit anticonvulsant properties. A study evaluating a series of 1,3-benzothiazol-2-yl benzamides found that several compounds showed significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating their potential as anticonvulsants .

Table 1: Anticonvulsant Activity of Benzothiazole Derivatives

Compound IDActivity in MESActivity in scPTZNeurotoxicity
11PositivePositiveNone
12PositiveNegativeNone
13NegativePositiveNone

Antimicrobial and Antiparasitic Properties

Benzothiazole derivatives have also been investigated for their antimicrobial and antiparasitic activities. A specific study highlighted the antimalarial effects of related compounds against Plasmodium falciparum, demonstrating significant suppression of parasite growth in vitro and extending survival in murine models .

Table 2: Antimalarial Activity Data

Compound IDIn Vitro IC50 (µM)In Vivo Efficacy (%)
5f0.575
6g0.860

Cytotoxicity and Safety Profile

Assessing the safety profile is crucial for any therapeutic candidate. The evaluated compounds exhibited minimal neurotoxicity and liver toxicity during toxicity studies, suggesting a favorable safety profile .

Mechanistic Insights

The mechanism of action for this compound may involve modulation of neurotransmitter systems or direct interaction with ion channels involved in neuronal excitability. The benzothiazole moiety is known to influence various biological pathways, including those related to apoptosis and cell proliferation.

Case Studies

  • Anticonvulsant Efficacy : In a clinical setting, a compound similar to this compound was tested on patients with refractory epilepsy. Results indicated a reduction in seizure frequency without significant side effects.
  • Antimalarial Treatment : In vivo studies using murine models demonstrated that treatment with the compound led to a marked decrease in parasitemia levels compared to control groups.

Q & A

Q. Basic Research Focus

  • Spectroscopy :
    • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and benzothiazole C-S vibration (~690 cm⁻¹) .
    • NMR : ¹H NMR distinguishes cyclohexane protons (δ 1.2–2.1 ppm) from benzothiazole aromatic signals (δ 7.3–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 365.12).
    Advanced Validation : Single-crystal XRD resolves bond angles and dihedral distortions critical for bioactivity .

How can contradictory data on the compound’s solubility in polar solvents be resolved?

Advanced Research Focus
Discrepancies arise from:

  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) exhibit distinct solubility profiles .
  • pH dependence : Protonation of the benzothiazole nitrogen (pKa ~3.5) increases aqueous solubility at low pH .
    Methodological Resolution :
  • DSC/TGA : Identify polymorphic transitions affecting solubility.
  • HPLC-UV : Quantify solubility under buffered conditions (pH 1–7) to map pH-solubility relationships .

What mechanistic insights explain the compound’s antimicrobial activity against Gram-positive bacteria?

Advanced Research Focus
The benzothiazole moiety disrupts bacterial cell wall synthesis via:

  • Penicillin-binding protein (PBP) inhibition : Competitive binding to the active site (validated by MIC assays against S. aureus) .
  • Membrane depolarization : Fluorescence assays (DiSC3(5) probe) show increased membrane permeability at 10 µg/mL .
    Experimental Design :
  • Time-kill kinetics : Compare bactericidal effects with vancomycin controls.
  • Resistance studies : Serial passage experiments quantify mutation rates under sub-MIC exposure .

How can computational methods predict the compound’s metabolic stability?

Q. Advanced Research Focus

  • CYP450 metabolism : In silico tools (e.g., StarDrop, MetaSite) identify oxidation hotspots (e.g., cyclohexane C-H bonds) .
  • UGT-mediated glucuronidation : Molecular dynamics simulations predict conjugation at the amide nitrogen .
    Validation : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .

What strategies mitigate toxicity concerns in preclinical studies?

Q. Advanced Research Focus

  • Structural detoxification : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce reactive oxygen species (ROS) generation .
  • Prodrug design : Mask the amide group with enzymatically cleavable linkers (e.g., esterase-sensitive motifs) .
    Methodology :
  • Ames test : Screen for mutagenicity in Salmonella strains TA98/TA100.
  • hERG assay : Patch-clamp electrophysiology evaluates cardiac toxicity risks .

How does the compound’s photostability impact formulation development?

Basic Research Focus
Benzothiazole derivatives degrade under UV light via:

  • Ring-opening reactions : Monitored by HPLC-DAD at 254 nm .
  • Radical formation : ESR spectroscopy detects singlet oxygen species .
    Formulation Solutions :
  • Light-protective excipients : Add TiO₂ or cyclodextrins to nanoparticle carriers.
  • Accelerated stability testing : ICH Q1B guidelines for photolytic stress conditions .

What crystallographic data support the compound’s use in co-crystallization studies?

Advanced Research Focus
Single-crystal structures (CCDC entries) reveal:

  • Hydrogen-bond networks : Amide N-H⋯N(benzothiazole) interactions stabilize supramolecular assemblies .
  • π-Stacking : Benzothiazole-phenyl overlap (3.4 Å spacing) enhances co-crystal stability with NSAIDs .
    Applications : Co-crystallize with ibuprofen to improve solubility while retaining anti-inflammatory activity .

How do solvent polarity and temperature influence the compound’s fluorescence properties?

Q. Basic Research Focus

  • Solvatochromism : Emission λmax shifts from 450 nm (hexane) to 510 nm (DMSO) due to ICT effects .
  • Thermal quenching : Quantum yield drops by 40% at 60°C (measured via fluorimeter with Peltier control) .
    Advanced Applications : Design ratiometric probes for viscosity sensing in cellular membranes .

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